![molecular formula C22H15FN2O5 B393152 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B393152.png)
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that features a combination of fluorobenzoyl, hydrazono, and benzodioxole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the hydrazone intermediate. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage. The final step involves the esterification of the hydrazone intermediate with 1,3-benzodioxole-5-carboxylic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The hydrazono group may participate in redox reactions, influencing cellular pathways. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-fluorobenzoyl hydrazone derivatives: These compounds share the hydrazone linkage and fluorobenzoyl group but differ in their additional substituents.
Benzodioxole carboxylates: Compounds with similar benzodioxole and carboxylate groups but different hydrazone linkages.
Uniqueness
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H15FN2O5 |
|---|---|
Peso molecular |
406.4g/mol |
Nombre IUPAC |
[3-[(Z)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15FN2O5/c23-17-7-4-15(5-8-17)21(26)25-24-12-14-2-1-3-18(10-14)30-22(27)16-6-9-19-20(11-16)29-13-28-19/h1-12H,13H2,(H,25,26)/b24-12- |
Clave InChI |
FBBXYQYMARCVBW-MSXFZWOLSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N\NC(=O)C4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B393074.png)
![6,8-dibromo-3-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393075.png)
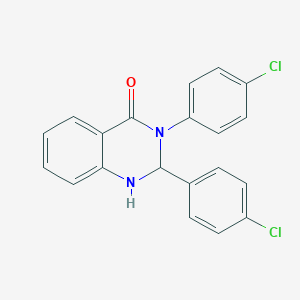
![5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B393081.png)
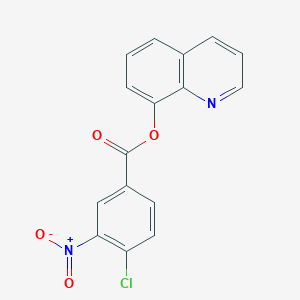
![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)
![2-[4-(dimethylamino)phenyl]-3-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B393088.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393090.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B393091.png)
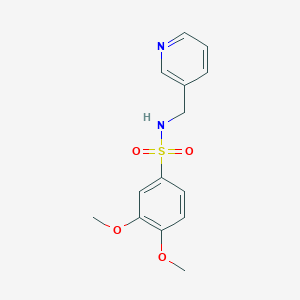
![1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B393093.png)
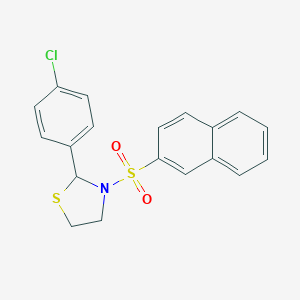
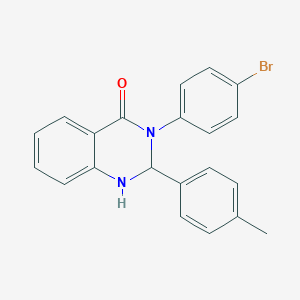
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)propanoate](/img/structure/B393096.png)
